5-aminonaphthalen-1-ol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-aminonaphthalen-1-ol;sulfuric acid is a compound that combines an amino group, a hydroxyl group, and a sulfuric acid group attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless solid that is soluble in hot water and has significant utility as a precursor to dyes and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-aminonaphthalen-1-ol;sulfuric acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and acidification steps. One common method includes:
Sulfonation: Refined naphthalene is added to sulfuric acid in a sulfonation pot, stirred, and heated with steam.
Neutralization: Dolomite suspension is added to neutralize excess sulfuric acid and hydrogen ions.
Reduction: Iron powder is used to reduce the nitro group to an amino group.
Acidification: The product is acidified to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation and nitration processes, followed by reduction and purification steps. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-aminonaphthalen-1-ol;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and sodium bisulfite are commonly used reducing agents.
Substitution: Reagents such as halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, which are useful in the synthesis of dyes, pharmaceuticals, and other chemical intermediates .
Scientific Research Applications
5-aminonaphthalen-1-ol;sulfuric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-aminonaphthalen-1-ol;sulfuric acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to hydrophobic pockets in proteins, affecting their structure and function . This binding is facilitated by the sulfonic acid group, which interacts with cationic side chains of proteins .
Comparison with Similar Compounds
Similar Compounds
1-aminonaphthalene-4-sulfonic acid:
1-aminonaphthalene-5-sulfonic acid:
8-anilino-1-naphthalenesulfonic acid: Used to study biological systems due to its fluorescent properties.
Uniqueness
5-aminonaphthalen-1-ol;sulfuric acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to bind to proteins and other biomolecules makes it particularly valuable in biological and medical research .
Properties
CAS No. |
65916-16-7 |
---|---|
Molecular Formula |
C20H20N2O6S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-aminonaphthalen-1-ol;sulfuric acid |
InChI |
InChI=1S/2C10H9NO.H2O4S/c2*11-9-5-1-4-8-7(9)3-2-6-10(8)12;1-5(2,3)4/h2*1-6,12H,11H2;(H2,1,2,3,4) |
InChI Key |
PWJIPMNRMOEOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N.C1=CC2=C(C=CC=C2O)C(=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.